1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:
- Reacting cyclohexyl isocyanate with o-toluidine in the presence of a suitable solvent like dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(o-tolyl)urea: Lacks the cyclohexyl group.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Has a phenyl group instead of an o-tolyl group.
Uniqueness
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea is unique due to the presence of both cyclohexyl and o-tolyl groups, which can impart distinct chemical and physical properties compared to similar compounds.
Biological Activity
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea, also known by its CAS number 66929-46-2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- LogP : 1.2059 (indicating moderate lipophilicity)
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antitumor Activity : Studies have shown that urea derivatives can influence cell proliferation and apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects on tumor cell lines, suggesting a potential for antineoplastic applications .
- COX Inhibition : Certain derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Preliminary data suggest that some urea derivatives possess COX-inhibitory activity, although specific IC₅₀ values for this compound are yet to be established .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds:
Compound | Activity | IC₅₀ (μM) | Reference |
---|---|---|---|
1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Antitumor | 100 (DNA damage) | |
This compound | COX-1 Inhibition | TBD | |
Urea derivative X | Cytotoxicity on A549 cells | 49.85 |
Case Study 1: Antitumor Activity
A study investigated the effects of similar urea derivatives on various cancer cell lines. The compound was found to induce apoptosis and inhibit cell growth effectively. This study highlights the potential of urea-based compounds in cancer therapy.
Case Study 2: Inhibition of COX Enzymes
In another research effort, derivatives were screened for COX-1 and COX-2 inhibition. The results indicated varying degrees of efficacy, with some compounds showing promising selectivity towards COX-2, which is often implicated in inflammatory processes and cancer progression .
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-5-6-10-14(12)18-16(20)17-11-15(19)13-8-3-2-4-9-13/h5-7,10,13,15,19H,2-4,8-9,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRRZZQXCZATKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.